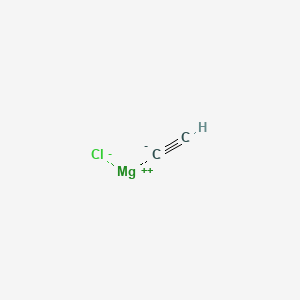
Ethynylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethynylmagnesium chloride is a useful research compound. Its molecular formula is C2HClMg and its molecular weight is 84.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Organic Compounds
Ethynylmagnesium chloride is widely used in the synthesis of complex organic molecules. It acts as a nucleophile in reactions with carbonyl compounds, enabling the formation of various alcohols and other functional groups.
Synthesis of Acetylenic Alcohols
One significant application is the synthesis of acetylenic alcohols through the reaction with aldehydes and ketones. For example, it has been employed in the synthesis of 3-methyl-1,4-pentadiyne-3-ol from methyl acetate, demonstrating its utility in constructing carbon-carbon bonds in multi-step synthetic pathways .
Formation of 1-Ethynyldeoxyribose Derivatives
This compound has also been used to synthesize 1-ethynyldeoxyribose derivatives, which are precursors for nucleoside analogs. These derivatives can subsequently undergo Sonogashira coupling reactions to form more complex structures .
Pharmaceutical Applications
The compound serves as an essential intermediate in the pharmaceutical industry. Its ability to facilitate the formation of various bioactive molecules makes it a valuable tool in drug development.
Steroid Synthesis
This compound is utilized in the synthesis of steroid compounds, which are crucial for hormone production and therapeutic applications. The compound's reactivity allows for the introduction of ethynyl groups into steroid frameworks, enhancing their biological activity .
Antimalarial Drug Development
Recent studies have highlighted its potential in synthesizing artemisinin-derived compounds for antimalarial treatments. The synthesis of two-carbon linked dimers from artemisinin showcases its role in developing new therapeutic agents against malaria .
Agricultural Chemicals
In agriculture, this compound is employed to synthesize agrochemicals that improve crop yields and pest resistance.
Pesticide Development
The compound has been investigated for its ability to produce novel pesticide formulations that target specific pests while minimizing environmental impact. Its application in creating compounds with enhanced efficacy against agricultural pests is an ongoing area of research .
Materials Science
This compound finds applications beyond organic synthesis; it is also crucial in materials science.
Polymer Chemistry
It serves as a building block for synthesizing polymers with unique properties. For instance, its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength .
Case Studies and Data Tables
The following table summarizes key applications and outcomes associated with this compound:
属性
分子式 |
C2HClMg |
|---|---|
分子量 |
84.79 g/mol |
IUPAC 名称 |
magnesium;ethyne;chloride |
InChI |
InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
InChI 键 |
GWGVDNZFTPIGDY-UHFFFAOYSA-M |
SMILES |
C#[C-].[Mg+2].[Cl-] |
规范 SMILES |
C#[C-].[Mg+2].[Cl-] |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















